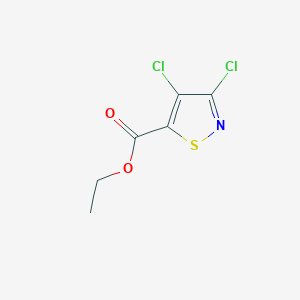

Ethyl 3,4-dichloroisothiazole-5-carboxylate

Description

Ethyl 3,4-dichloroisothiazole-5-carboxylate (CAS: 69376-25-6) is a halogenated isothiazole derivative characterized by a dichlorinated isothiazole ring and an ethyl ester group. It serves primarily as a chemical intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Key properties include:

- Molecular formula: C₆H₅Cl₂NO₂S

- Molecular weight: 242.08 g/mol

- Safety profile: Classified as hazardous due to risks of explosion, flammability, and environmental toxicity (aquatic biohazard) .

The compound requires stringent handling protocols, including the use of personal protective equipment (PPE), ventilation, and avoidance of heat or ignition sources .

Properties

IUPAC Name |

ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)9-12-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKDHNCTICBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512382 | |

| Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69376-25-6 | |

| Record name | Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Ethyl 3,4-dichloroisothiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloroisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 3,4-dichloroisothiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of isothiazoles exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, compounds containing the isothiazole moiety have demonstrated effectiveness against drug-resistant strains, making them valuable in the development of new antibiotics .

Anticancer Properties

Research has shown that isothiazole derivatives can inhibit cancer cell proliferation. Ethyl 3,4-dichloroisothiazole-5-carboxylate and its analogs have been tested for their cytotoxic effects on various cancer cell lines. In one study, compounds with similar structures were found to induce apoptosis in human cancer cells, suggesting a potential pathway for therapeutic applications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isothiazole derivatives. Ethyl 3,4-dichloroisothiazole-5-carboxylate has been linked to the modulation of neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicides and Herbicides

The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its application in agriculture could help manage crop diseases caused by fungal pathogens. Additionally, isothiazole derivatives are being explored as herbicides to control weed populations effectively without harming crops .

Plant Growth Regulators

Research indicates that certain isothiazole compounds can act as plant growth regulators. Ethyl 3,4-dichloroisothiazole-5-carboxylate may enhance plant growth and yield by modulating hormonal pathways in plants .

Material Science Applications

Polymer Chemistry

In material science, ethyl 3,4-dichloroisothiazole-5-carboxylate can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Corrosion Inhibitors

Isothiazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection formulations. The unique chemical structure of ethyl 3,4-dichloroisothiazole-5-carboxylate allows it to form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Antimicrobial Efficacy Study (2021) | Demonstrated significant antibacterial activity against MRSA strains | Pharmaceuticals |

| Cytotoxicity Assay (2022) | Induced apoptosis in breast cancer cell lines | Cancer Research |

| Fungal Resistance Trials (2020) | Effective against Fusarium species in crops | Agriculture |

Mechanism of Action

The exact mechanism of action of Ethyl 3,4-dichloroisothiazole-5-carboxylate is not fully understood. it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and fungi. The compound has been shown to disrupt cell membranes and interfere with metabolic processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 3,4-dichloroisothiazole-5-carboxylate belongs to a family of substituted isothiazoles. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

The potassium salt (C₄Cl₂NO₂SK) is water-soluble, making it suitable for agricultural formulations as a harvest aid in cotton defoliation .

Reactivity and Applications: The carbonyl chloride derivative (C₄Cl₃NO₂S) is highly reactive, enabling its use in synthesizing amides or esters via nucleophilic acyl substitution . Substituents like amino and carbamoyl groups (C₇H₈ClN₃O₃S) shift the compound’s utility toward medicinal chemistry, where such moieties are common in drug design .

Agricultural Use Case :

- Potassium 3,4-dichloroisothiazole-5-carboxylate (TD 1123) demonstrates efficacy as a defoliant under adverse environmental conditions, such as low humidity or suboptimal temperatures, outperforming traditional agents like paraquat in regrowth suppression .

Biological Activity

Ethyl 3,4-dichloroisothiazole-5-carboxylate is a compound within the isothiazole family, known for its diverse biological activities, particularly in agricultural and medicinal contexts. This article explores its biological activity, focusing on fungicidal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

Ethyl 3,4-dichloroisothiazole-5-carboxylate exhibits a broad spectrum of biological activities, including:

- Fungicidal Activity : This compound has shown significant efficacy against various plant pathogens.

- Antimicrobial Properties : Its derivatives have been investigated for antibacterial and antifungal properties.

- Potential Therapeutic Applications : Research indicates possible applications in treating neurological disorders and cancer.

Fungicidal Activity

Numerous studies have highlighted the fungicidal potential of ethyl 3,4-dichloroisothiazole-5-carboxylate and its derivatives. A notable study synthesized several analogs and evaluated their efficacy against common plant pathogens.

Case Study: Fungicidal Efficacy

In a study conducted by researchers, various derivatives of 3,4-dichloroisothiazole were tested against nine different plant pathogens. The results demonstrated that specific compounds exhibited high levels of inhibition:

| Compound | Pathogen | Inhibition (%) at 0.20 μg/mL |

|---|---|---|

| 6a | E. graminis | 95% |

| 8d | P. sorghi | 95% |

| 6a | C. lagenarium | 65% |

These results indicate that some derivatives outperformed commercial fungicides like trifloxystrobin, underscoring the compound's potential utility in agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3,4-dichloroisothiazole-5-carboxylate can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups, such as chlorine atoms, enhances its antifungal activity.

Key Findings from SAR Studies

- Modification of Linkers : The choice of linker between the isothiazole moiety and other pharmacophores affects fungicidal potency. For instance, a compound with a cis-methoxy oxime ether linker demonstrated superior activity compared to others .

- Substituent Effects : Para-halogen substitutions on phenyl rings attached to the thiazole framework have been linked to increased anticonvulsant activity, suggesting that similar principles may apply to fungicidal activity .

Therapeutic Potential

Beyond agricultural applications, ethyl 3,4-dichloroisothiazole-5-carboxylate has been explored for its potential therapeutic effects:

- Anticonvulsant Activity : Certain thiazole derivatives exhibit significant anticonvulsant properties with lower effective doses than standard medications .

- Anti-Cancer Properties : Research indicates that some derivatives can inhibit cancer cell proliferation effectively. For example, compounds with specific substitutions showed promising results against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,4-dichloroisothiazole-5-carboxylate, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via esterification of 3,4-dichloroisothiazole-5-carbonyl chloride (CAS 56914-82-0) with ethanol under anhydrous conditions . Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization from ethanol/water mixtures. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) to confirm absence of residual solvents or intermediates .

Q. Which analytical techniques are critical for characterizing Ethyl 3,4-dichloroisothiazole-5-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ confirm substituent positions and ester functionality. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) are diagnostic .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1550 cm⁻¹ (C-Cl) validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structure ambiguities, particularly for confirming isothiazole ring geometry .

Q. What safety protocols are essential when handling Ethyl 3,4-dichloroisothiazole-5-carboxylate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and dispose of contaminated gloves properly .

- Ventilation : Work in a fume hood to avoid inhalation. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectral data for Ethyl 3,4-dichloroisothiazole-5-carboxylate be resolved?

- Methodological Answer : Contradictions in NMR or IR data often arise from solvent impurities or tautomerism. Strategies include:

- Multi-Technique Validation : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns .

- Crystallographic Analysis : Use SHELXD for phase determination and SHELXL for refinement to resolve structural ambiguities (e.g., chlorine positional disorder) .

- Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to stabilize conformational isomers and simplify splitting patterns .

Q. What computational methods predict the reactivity of Ethyl 3,4-dichloroisothiazole-5-carboxylate in nucleophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict sites susceptible to nucleophilic attack (e.g., C-4 chlorine) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS to optimize solvent selection .

Q. How does environmental pH influence the stability of Ethyl 3,4-dichloroisothiazole-5-carboxylate?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC-UV and identify products by LC-MS. Acidic conditions (pH < 5) typically hydrolyze the ester to 3,4-dichloroisothiazole-5-carboxylic acid, while alkaline conditions (pH > 9) promote isothiazole ring cleavage .

- Photostability Testing : Expose to UV light (λ = 365 nm) for 24 hours and analyze using GC-MS to detect photodegradants like 3,4-dichloro-5-hydroxylisothiazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.